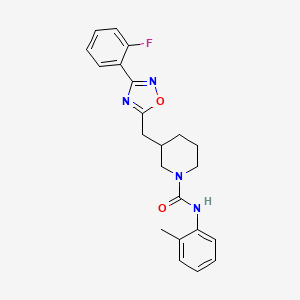
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Oxadiazole moiety : Known for its role in various biological activities, particularly in antimicrobial and anticancer properties.
- Fluorophenyl group : The presence of a fluorine atom is expected to enhance biological activity due to increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Compounds containing oxadiazole and isoxazole rings have been reported to exhibit significant antimicrobial properties. For instance, similar compounds have shown promising antibacterial and antifungal activities against various pathogens. The following table summarizes findings related to the antimicrobial efficacy of related compounds:
| Compound Name | Structure | Key Features | Antimicrobial Activity |
|---|---|---|---|
| 5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl) | Structure | Contains oxadiazole; known for antimicrobial activity. | Effective against Gram-positive bacteria |
| 1-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine | Structure | Features thieno-pyrimidine; exhibits unique biological activity. | Moderate antifungal activity |
| (R)-(3,4-difluorophenyl)(2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-y) | Structure | Contains difluorophenyl; potential for varied interactions. | Broad-spectrum activity |
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For example, a study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated their ability to inhibit tubulin polymerization effectively. The findings are summarized below:
| Compound ID | IC50 Value (μM) | Target | Biological Effect |
|---|---|---|---|
| Compound 1 | 120 | Tubulin | Inhibits cell proliferation in DU-145 prostate cancer cells |
| Compound 2 | 3.0 | Tubulin | Moderate inhibition of colchicine binding |
| Compound 3 | <10 | Thymidylate synthase (TS) | Potent inhibitor with dual anticancer activity |
Study on Antiproliferative Effects
In a comparative analysis of oxadiazole derivatives, researchers found that certain compounds exhibited potent antiproliferative effects on cancer cell lines. The study utilized biochemical assays to confirm the mechanism of action involving tubulin inhibition:
"Biological activity profile studies demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives act as tubulin inhibitors" .
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step reactions starting from readily available starting materials. Key synthetic routes include:
- Formation of the oxadiazole moiety via cyclization reactions.
- Coupling with piperidine derivatives to form the final carboxamide structure.
特性
IUPAC Name |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-7-2-5-11-19(15)24-22(28)27-12-6-8-16(14-27)13-20-25-21(26-29-20)17-9-3-4-10-18(17)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAQXUISZKALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














